3,4,5-Triphenyl-2(3H)-furanone 3,4,5-Triphenyl-2(3H)-furanone
Brand Name: Vulcanchem
CAS No.: 116435-28-0
VCID: VC20162031
InChI: InChI=1S/C22H16O2/c23-22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21(24-22)18-14-8-3-9-15-18/h1-15,20H
SMILES:
Molecular Formula: C22H16O2
Molecular Weight: 312.4 g/mol

3,4,5-Triphenyl-2(3H)-furanone

CAS No.: 116435-28-0

Cat. No.: VC20162031

Molecular Formula: C22H16O2

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

3,4,5-Triphenyl-2(3H)-furanone - 116435-28-0

Specification

CAS No. 116435-28-0
Molecular Formula C22H16O2
Molecular Weight 312.4 g/mol
IUPAC Name 3,4,5-triphenyl-3H-furan-2-one
Standard InChI InChI=1S/C22H16O2/c23-22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21(24-22)18-14-8-3-9-15-18/h1-15,20H
Standard InChI Key VOVDJMDRGHNHQX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2C(=C(OC2=O)C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a furanone ring (a five-membered lactone) substituted with three phenyl groups. The IUPAC name, 3,4,5-triphenyl-3H-furan-2-one, reflects the positions of the substituents and the lactone functionality. X-ray crystallography data for this specific compound are unavailable, but analogous triphenylfuranones exhibit planar furanone rings with phenyl groups oriented orthogonally to minimize steric hindrance. The electron-withdrawing nature of the lactone group influences the reactivity of the α,β-unsaturated carbonyl system, making it susceptible to nucleophilic attacks and cycloaddition reactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC22H16O2\text{C}_{22}\text{H}_{16}\text{O}_2
Molecular Weight312.4 g/mol
CAS Registry Number116435-28-0
IUPAC Name3,4,5-Triphenyl-3H-furan-2-one
SolubilityInsoluble in water; soluble in THF, DCM

Synthesis and Reaction Chemistry

Established Synthetic Routes

While explicit protocols for 3,4,5-triphenyl-2(3H)-furanone are scarce, its synthesis likely follows strategies used for analogous furanones. A plausible route involves:

  • Aldol Condensation: Reacting benzaldehyde derivatives with a β-ketoester to form α,β-unsaturated ketones.

  • Cyclization: Intramolecular lactonization under acidic or basic conditions to yield the furanone core .
    For example, Rasras et al. demonstrated that α,β-unsaturated ketones undergo 1,4-addition with anilines, followed by intramolecular cyclization mediated by tertiary alcohols, to form spiro-furan-3(2H)-imines . Adapting this method, substituting anilines with phenyl Grignard reagents could theoretically yield triphenylfuranones.

Electron Transfer Reactions

Related compounds like 3,3,5-triphenyl-2(3H)-furanone undergo electron transfer reactions with metals such as potassium in tetrahydrofuran (THF), producing acids and ketones. These reactions highlight the redox activity of the furanone ring, which could be exploited for functionalizing the triphenyl derivative.

Industrial and Material Science Applications

Polymer Additives

Furanones serve as stabilizers in polymers due to their radical-scavenging capabilities. The triphenyl derivative’s aromatic rings could enhance thermal stability, making it suitable for high-performance plastics.

Organic Electronics

Conjugated furanones are explored as electron-transport materials in organic light-emitting diodes (OLEDs). The extended π-system in 3,4,5-triphenyl-2(3H)-furanone may improve charge mobility, though experimental data are needed to confirm this hypothesis .

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